4-Ethoxypyrimidine

Description

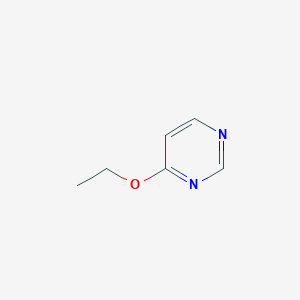

4-Ethoxypyrimidine is a heterocyclic aromatic compound characterized by a pyrimidine ring substituted with an ethoxy (-OCH₂CH₃) group at the 4-position. Pyrimidine derivatives are fundamental in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and structural diversity. The ethoxy group in this compound introduces steric and electronic effects that influence its chemical behavior, including nucleophilic substitution, thermal stability, and interactions in biological systems .

Properties

CAS No. |

24903-72-8 |

|---|---|

Molecular Formula |

C6H8N2O |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

4-ethoxypyrimidine |

InChI |

InChI=1S/C6H8N2O/c1-2-9-6-3-4-7-5-8-6/h3-5H,2H2,1H3 |

InChI Key |

UDVWSTBKKYWADN-UHFFFAOYSA-N |

SMILES |

CCOC1=NC=NC=C1 |

Canonical SMILES |

CCOC1=NC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The position of the ethoxy group on the pyrimidine ring significantly impacts reactivity. For example:

- 2-Ethoxypyrimidine : The ethoxy group at the 2-position leads to faster pyrolytic elimination of ethylene compared to the 4-substituted analog. This is attributed to reduced steric hindrance and enhanced resonance stabilization of the transition state during elimination .

- 4-Ethoxypyrimidine : The 4-substituent creates greater steric constraints, slowing pyrolysis. Computational studies show that π-bond order and electron-withdrawing effects of adjacent nitrogen atoms further modulate reaction rates .

Table 1: Pyrolysis Rates of Ethoxypyrimidines

| Compound | Relative Pyrolysis Rate (25°C) | Key Factors Influencing Rate |

|---|---|---|

| 2-Ethoxypyrimidine | 1.00 (reference) | Lower steric hindrance |

| This compound | 0.45 | Higher steric/electronic effects |

| 2-Chloro-4-ethoxypyrimidine | 0.28 | Electron-withdrawing Cl enhances stability |

Functional Group Modifications

- 4-Hydroxypyrimidine : Replacing the ethoxy group with a hydroxyl (-OH) increases hydrogen-bonding capacity, making it more hydrophilic but less stable under acidic conditions.

- 4-Methoxypyrimidine : The smaller methoxy group reduces steric bulk compared to ethoxy, leading to faster reaction kinetics in nucleophilic substitutions .

- 4-Fluoro-6-hydrazinylpyrimidine : Fluorine substitution at the 4-position enhances electronegativity, while the hydrazinyl group introduces nucleophilic reactivity, useful in pharmaceutical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.